molecular formula C23H25N3O4 B2550094 2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-phenylmorpholino)propyl)acetamide CAS No. 954047-23-5

2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-phenylmorpholino)propyl)acetamide

Cat. No. B2550094
CAS RN: 954047-23-5
M. Wt: 407.47
InChI Key: RWZJYFNCACCQRA-UHFFFAOYSA-N
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Description

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-phenylmorpholino)propyl)acetamide is a derivative of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide, which has been synthesized and characterized for potential biological activities. These compounds are of interest due to their promising antibacterial and antifungal activities against various pathogenic microorganisms .

Synthesis Analysis

The synthesis of related compounds involves the cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid in dimethylformamide (DMF) as a solvent. Anhydrous zinc chloride is used as a catalyst in a microsynth microwave reactor, which suggests that similar methods could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by physical and spectral data, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These techniques provide detailed information about the molecular framework and the functional groups present in the compound, which are crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Although the specific chemical reactions of 2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-phenylmorpholino)propyl)acetamide are not detailed in the provided papers, the related compounds have been synthesized through reactions that likely involve nucleophilic addition and subsequent cyclization. The reactivity of the compound can be inferred from its functional groups, such as the acetamide and the dioxoisoindolin moieties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural characteristics. The presence of the dioxoisoindolin group suggests a certain degree of polarity and potential for hydrogen bonding, which could affect solubility and reactivity. The acetamide group is known for its bioactive properties, which is consistent with the observed biological activities of the synthesized compounds .

Scientific Research Applications

Anticonvulsant and Antidepressant Properties

Research has shown that derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetamide exhibit significant anticonvulsant and antidepressant activities. For instance, studies evaluating the effects of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have highlighted their potential in treating seizures and depression. These compounds, after undergoing molecular docking studies, demonstrated interactions with Na+ channels and GABAA receptors, suggesting their mechanism of action might involve modulation of neural transmission (Nath et al., 2021). Similarly, another study found that 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives showed promising results in pentylenetetrazole (PTZ)-evoked convulsion and forced swimming test (FST) models, indicating their potential as anticonvulsant and antidepressant agents (Zhen et al., 2015).

Anti-inflammatory Applications

Compounds structurally related to 2-(1,3-dioxoisoindolin-2-yl)acetamide have been synthesized and evaluated for their anti-inflammatory properties. For example, a study involving the synthesis and evaluation of 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl)acetic acid derivatives demonstrated promising anti-inflammatory activity in both in-vitro and in-vivo models (Nikalje et al., 2015). These findings suggest that modifications to the core structure of 2-(1,3-dioxoisoindolin-2-yl)acetamide can yield compounds with potential therapeutic benefits in managing inflammation.

Antimicrobial Activity

Further research into derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetamide has explored their utility as antimicrobial agents. Studies synthesizing novel compounds based on this chemical scaffold have shown that they possess antibacterial and antifungal activities against various pathogenic microorganisms, indicating their potential as lead compounds for the development of new antimicrobial therapies (Debnath & Ganguly, 2015).

Synthesis and Evaluation for Molecular Docking

The versatility of 2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives extends to their synthesis and evaluation for molecular docking, providing insights into their potential interactions with biological targets. Studies focusing on the synthesis of these compounds and their subsequent evaluation in molecular docking analyses highlight their potential as lead compounds for the development of drugs with specific mechanisms of action (Sharma et al., 2018).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c27-21(16-26-22(28)18-9-4-5-10-19(18)23(26)29)24-11-6-12-25-13-14-30-20(15-25)17-7-2-1-3-8-17/h1-5,7-10,20H,6,11-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZJYFNCACCQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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